molecular formula C17H24ClNO2S B2367726 Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride CAS No. 1046796-86-4

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride

Cat. No.: B2367726
CAS No.: 1046796-86-4
M. Wt: 341.89
InChI Key: LMFHKHGCFSFYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride is a synthetic compound with a complex molecular structure. It is known for its unique spirocyclic framework, which includes a sulfur atom and an azaspirodecane ring system.

Scientific Research Applications

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a sulfur-containing reagent under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the spirocyclic intermediate.

    Esterification: The carboxylate group is introduced via esterification, typically using an alcohol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:

    Spiroindolines: Known for their biological activities and structural complexity.

    Spirooxindoles: Widely studied for their pharmacological properties.

    Spirocyclic Sulfones: Notable for their stability and reactivity.

The uniqueness of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride lies in its specific spirocyclic framework and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S.ClH/c1-2-20-16(19)15-12-21-17(18-15)10-8-14(9-11-17)13-6-4-3-5-7-13;/h3-7,14-15,18H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFHKHGCFSFYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1)CCC(CC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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